molecular formula C9H11N3 B13057101 (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B13057101
M. Wt: 161.20 g/mol
InChI Key: CUHMZCGKUIOMAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine (CAS 933756-10-6) is a high-value chemical building block belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. With a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol, this amine-functionalized scaffold is primarily employed in medicinal chemistry and drug discovery research . Its core structure, the imidazopyridine ring, is a privileged pharmacophore in pharmaceutical development, known for its diverse biological activities. This compound serves as a critical precursor for the synthesis of more complex molecules targeting various therapeutic areas. This chemical scaffold is of significant research interest for developing enzyme inhibitors. Notably, closely related imidazopyridine derivatives have been extensively investigated as potent and reversible potassium-competitive acid blockers (P-CABs) targeting the gastric H+, K+-ATPase pump . These inhibitors act by competitively blocking the potassium-binding site of the enzyme, leading to rapid and effective suppression of gastric acid secretion, and thus present a promising therapeutic approach for acid-related diseases . Furthermore, imidazopyridine-based structures are actively explored in neuroscience research, particularly as inhibitors of kinases like GSK-3β, which is a implicated in various central nervous system disorders . The primary amine group of (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine provides a versatile handle for chemists to conduct further synthetic modifications, facilitating the creation of amides, sulfonamides, imines, or other derivatives to optimize drug-like properties and potency. This product is supplied for laboratory research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7-2-3-9-11-5-8(4-10)12(9)6-7/h2-3,5-6H,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHMZCGKUIOMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2CN)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heteroannulation of 2-Aminopyridines with α-Bromoketones

One classical and widely used approach involves the condensation of 2-aminopyridine derivatives bearing a 6-methyl substituent with α-bromoketones. This reaction proceeds via nucleophilic attack of the amino group on the α-bromoketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring.

  • Reaction Conditions: The reaction can be performed under reflux in ethanol or other suitable solvents, sometimes under solvent-free conditions using microwave irradiation to enhance reaction rates and yields.
  • Yields: Moderate to good yields (typically 50–80%) have been reported depending on the substrate and conditions.
  • Advantages: This method is straightforward, uses readily available starting materials, and is amenable to scale-up.

Copper-Catalyzed Heteroannulation

Research has demonstrated that copper(II) triflate [Cu(OTf)2] can catalyze the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and alkynes or ynamides under aerobic conditions.

  • Catalyst: Cu(OTf)2 (20 mol%)
  • Solvent: Acetonitrile (MeCN) at 60 °C
  • Reaction Time: 12 hours under air or oxygen atmosphere
  • Yields: Up to 62% yield reported for the formation of imidazo[1,2-a]pyridines with methyl substituents.
  • Notes: Other copper salts and palladium cocatalysts were less effective. This method allows for functional group tolerance and moderate to good yields.

BCl3-Mediated C–N Bond Formation

A more recent and efficient method involves the use of boron trichloride (BCl3) to mediate the direct C3-methylene C–N bond formation on imidazo[1,2-a]pyridine substrates.

  • Procedure:
    • Dissolve imidazo[1,2-a]pyridine derivative in dry dichloromethane (DCM) at 0 °C under nitrogen.
    • Slowly add BCl3 solution (1.0 M in DCM).
    • After complex formation, warm to room temperature and add the amine nucleophile.
    • Stir for 2 hours, then quench with water and extract.
    • Purify by silica gel chromatography.
  • Yields: High yields are typically obtained (exact yields vary by substrate but generally good).
  • Advantages: Mild conditions, good functional group tolerance, and direct formation of the C–N bond at the 3-position.

Curtius Rearrangement-Based Synthesis (Indirect Route)

In some patented synthetic routes, the compound is accessed via intermediates formed through Curtius rearrangement of acyl azides derived from substituted benzonitriles and pyrimidines.

  • Key Steps:
    • Formation of an isocyanate intermediate via Curtius rearrangement using diphenylphosphoryl azide (DPPA).
    • Subsequent reaction to form the amine-containing imidazo[1,2-a]pyridine derivative.
  • Yields: Approximately 60% isolated yield for the amine product, with some contamination from phosphorus salts noted.
  • Notes: This method is more complex but useful for incorporating additional substituents or for multistep syntheses.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield Range (%) Advantages Disadvantages
Heteroannulation with α-bromoketones 2-Aminopyridine derivatives, α-bromoketones Reflux in ethanol or microwave-assisted 50–80 Simple, scalable Moderate yields, longer times
Cu(OTf)2-Catalyzed Cyclization 2-Aminopyridines, alkynes/ynamides Cu(OTf)2, MeCN, 60 °C, air Up to 62 Mild, functional group tolerant Requires catalyst, moderate yield
BCl3-Mediated C–N Bond Formation Imidazo[1,2-a]pyridine derivatives, amines BCl3 in DCM, 0 °C to rt High Direct C–N bond formation, mild Requires handling BCl3
Curtius Rearrangement Route Substituted benzonitriles, DPPA DPPA, triethylamine, t-butanol/toluene ~60 Allows complex substitution Multi-step, impurities possible

Research Findings and Notes

  • The BCl3-mediated method represents a significant advancement in the direct functionalization of imidazo[1,2-a]pyridines, providing efficient access to methanamine derivatives under mild conditions.
  • Copper-catalyzed aerobic cyclization offers a greener approach with moderate yields but requires careful catalyst and solvent selection.
  • Classical heteroannulation remains a reliable method, especially for initial synthesis and scale-up, though it may require longer reaction times and purification steps.
  • The Curtius rearrangement approach is valuable for complex molecules but less practical for routine synthesis due to multiple steps and purification challenges.

Chemical Reactions Analysis

Types of Reactions

(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Anticancer Properties

Research indicates that (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives exhibit significant potential as anticancer agents. Its structural similarity to known inhibitors allows it to interact with specific biological targets such as kinases involved in cancer proliferation. For instance, compounds derived from this structure have been evaluated for their ability to inhibit the PI3Kα pathway, which is crucial in tumor growth regulation .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against cholinesterases. Studies demonstrate that imidazo[1,2-a]pyridine derivatives can inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . The inhibition mechanisms involve binding affinity studies using techniques such as surface plasmon resonance and fluorescence spectroscopy, which provide insights into the interaction dynamics between the compound and target enzymes.

Synthetic Routes

The synthesis of (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine can be achieved through various methodologies that require precise control over reaction conditions to maximize yield and purity. Recent advancements in nickel-catalyzed reactions have facilitated the formation of this compound from simpler precursors, enhancing its accessibility for further research and application .

Catalytic Applications

Beyond medicinal uses, (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine has been explored in catalytic processes. Its unique chemical structure allows it to function effectively as a catalyst in organic transformations, including the synthesis of complex heterocycles and other valuable compounds in pharmaceuticals and materials science .

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct properties of (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine relative to similar compounds:

Compound NameStructureBiological ActivityUnique Features
2-MethylimidazoleStructureAntimicrobialLacks pyridine ring; simpler structure
4-AminoquinolineStructureAntimalarialContains a quinoline core; different mechanism
5-MethylisoxazoleStructureNeuroprotectiveContains an isoxazole ring; distinct biological targets

This table underscores the unique pharmacological profile of (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, which may offer distinct therapeutic advantages not found in structurally simpler compounds.

Inhibition of c-KIT Kinase

A notable study focused on the inhibition of c-KIT kinase by derivatives of (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine demonstrated its potential effectiveness against gastrointestinal stromal tumors (GIST). The research highlighted how specific mutations in c-KIT can confer resistance to traditional therapies, making this compound a valuable candidate for developing novel treatments aimed at overcoming such resistance .

Cholinesterase Inhibition Studies

Another significant study evaluated the anti-cholinesterase activities of various imidazo[1,2-a]pyridine derivatives, including (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine. The findings revealed promising results with IC50 values indicating effective inhibition at low concentrations, suggesting potential applications in neuroprotective therapies .

Mechanism of Action

The mechanism of action of (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions .

Comparison with Similar Compounds

Positional Isomers of Methyl Substitution

Variations in methyl group positioning on the imidazo[1,2-a]pyridine ring significantly alter physicochemical and biological properties:

Compound Name Methyl Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Parent Compound
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine 8 C₉H₁₁N₃ 161.20 933707-48-3 Increased steric hindrance at position 8
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine 5 C₉H₁₁N₃ 161.20 N/A Altered electronic distribution in the ring
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine 2 (amine position) C₉H₁₁N₃ 161.20 880361-77-3 Amine group at position 2; altered binding affinity

Key Insight : Positional isomerism impacts steric and electronic properties, influencing interactions with biological targets.

Substituent Modifications on the Amine Group

Derivatization of the methanamine group alters lipophilicity and bioavailability:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number LogP* Key Differences vs. Parent Compound
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine -N(CH₃)₂, -p-tolyl C₁₈H₂₁N₃ 279.38 106961-33-5 ~3.5† Enhanced lipophilicity; potential CNS penetration
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)ethanamine -CH₂CH₂NH₂, -p-tolyl C₁₇H₁₉N₃ 265.35 885272-78-6 ~2.8† Extended alkyl chain; increased flexibility

Fluorinated and Halogenated Derivatives

Halogenation enhances metabolic stability and target affinity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Parent Compound
1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine -CF₃, -4-F-C₆H₄ C₁₅H₁₁F₄N₃ 321.26 N/A Electron-withdrawing groups improve metabolic stability
N-((2-(4-Fluorophenyl)-6-Methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine -4-F-C₆H₄, -NHC₆H₅ C₂₀H₁₇FN₄ 332.38 N/A Aryl amine enhances π-π stacking with targets

Key Insight : Fluorine and trifluoromethyl groups improve metabolic stability and binding affinity through hydrophobic and electronic effects.

Heterocyclic Core Modifications

Replacing the pyridine ring with other heterocycles alters bioactivity:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) CAS Number Similarity Score‡ Key Differences vs. Parent Compound
Imidazo[1,2-b]pyridazin-6-amine Pyridazine C₆H₆N₄ 134.14 154704-35-5 0.80 Reduced aromaticity; altered solubility
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Triazolo-pyridazine C₁₂H₁₁N₅ 225.25 6303-41-9 0.64 Additional nitrogen atoms; increased polarity

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine N,N-Dimethyl Derivative Fluorinated Analog
Molecular Weight 161.20 g/mol 279.38 g/mol 321.26 g/mol
logP (Predicted) ~1.2 ~3.5 ~3.8
Hydrogen Bond Donors 2 0 2
Topological Polar Surface Area 41.5 Ų 16.1 Ų 41.5 Ų

Key Insight : N-Alkylation reduces polarity (lower TPSA) and increases logP, favoring blood-brain barrier penetration.

Biological Activity

(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine, often referred to in its dihydrochloride form, is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound comprises a methyl group attached to an imidazo[1,2-a]pyridine ring and a methanamine moiety. Its dihydrochloride form enhances solubility and stability, making it suitable for various biological studies. The molecular formula for (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine is C11H14N3C_{11}H_{14}N_3 with a melting point range of 82-84 °C .

Biological Activity

Research has identified several biological activities associated with (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer cell signaling pathways. For instance, it has shown potential as a phosphoinositide 3-kinase alpha (PI3Kα) inhibitor, which is critical in cancer therapy .
  • Cellular Interactions : Interaction studies using techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated that this compound binds effectively to specific receptors and enzymes, influencing cellular signaling pathways that are pivotal in disease progression.
  • Antiproliferative Effects : Preliminary studies indicate that (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine exhibits antiproliferative effects against certain cancer cell lines. This suggests its potential as a lead compound in developing new anticancer therapies.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Enzyme InhibitionInhibits PI3Kα with significant potency
Cellular BindingHigh affinity for specific receptors
AntiproliferativeReduces viability of cancer cell lines

Synthesis Methods

The synthesis of (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine typically involves several chemical reactions that require precise control over reaction conditions to achieve high yields. Common methods include:

  • Cyclization Reactions : Utilizing starting materials such as 2-amino-pyridine derivatives and appropriate alkylating agents.
  • Reduction Reactions : Converting imidazo derivatives into the target amine through reduction techniques.

Case Study 1: PI3Kα Inhibition

A study conducted on a series of imidazo[1,2-a]pyridine derivatives highlighted the structure-activity relationship (SAR) where modifications in the side chain significantly enhanced the PI3Kα inhibitory activity. The findings suggest that the imidazo framework plays a crucial role in the binding affinity and specificity towards the enzyme .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, marking it as a promising candidate for further development in oncology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine and its derivatives?

  • Methodological Answer : The compound is typically synthesized via Mannich-type reactions or condensation of pre-functionalized imidazo[1,2-a]pyridine precursors. For example, derivatives like N,N-dimethyl variants are prepared by reacting 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with dimethylamine and formaldehyde in acetic acid, achieving yields up to 91.6% under optimized conditions (50–55°C, 3–4 h). Purification involves aqueous workup, solvent removal, and recrystallization . Schiff base derivatives are synthesized by refluxing the aldehyde intermediate with aromatic amines in methanol, catalyzed by glacial acetic acid .
Synthetic Route ConditionsYieldPurity
Mannich reaction (dimethylamine)Acetic acid, 50–55°C, 3–4 h91.6%93.5%
Schiff base formationMethanol, reflux, 16 h~70%*>95%*
*Estimated from analogous procedures .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Characterization relies on multimodal analytical techniques:

  • 1H NMR : Key signals include aromatic protons (δ 7.04–8.10 ppm), methyl groups (δ 2.25–2.40 ppm), and methanamine protons (δ 3.84 ppm) .
  • IR Spectroscopy : Peaks at 2944–2761 cm⁻¹ (C-H stretching) and 1502–829 cm⁻¹ (aromatic C=C/C-N) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 280.4 [M+H]+) validate molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in derivative synthesis?

  • Methodological Answer : Optimization strategies include:

  • Temperature Control : Lower initial reaction temperatures (0–5°C) reduce side reactions during amine/formaldehyde addition .
  • Catalyst Screening : Glacial acetic acid enhances Schiff base formation efficiency by promoting imine bond formation .
  • Purification : Recrystallization in acetone improves purity (e.g., from 93.5% to 98.9% after solvent washing and drying) .

Q. What strategies address discrepancies in physicochemical data (e.g., LogP, solubility) from predictive models?

  • Methodological Answer : Conflicting predictions (e.g., LogP ranging from 2.64 to 4.02) arise from algorithmic differences in fragment-based (XLOGP3) vs. topological (MLOGP) methods. Researchers should:

  • Validate computationally using consensus scores (e.g., average LogP = 3.4) .

  • Experimentally determine partition coefficients via shake-flask assays or HPLC retention times.

  • For solubility, prioritize ESOL predictions (-4.44 LogS) over SILICOS-IT due to alignment with moderate aqueous solubility trends .

    Model LogP PredictionSolubility (mg/mL)
    XLOGP34.02-
    MLOGP2.64-
    ESOL-0.0103
    SILICOS-IT-0.00036

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer :

  • Scaffold Modification : Replacing the methyl group with trifluoromethyl (CF₃) enhances metabolic stability and binding affinity, as seen in kinase inhibitor studies .
  • Functionalization : Schiff base derivatives (e.g., N-aryl methanimines) show antimicrobial activity, suggesting the imine moiety is critical for bioactivity .
  • Pharmacokinetic Profiling : BOILED-Egg models predict high gastrointestinal absorption and blood-brain barrier penetration, directing CNS-targeted applications .

Data Contradiction Analysis

Q. Why do yields vary significantly (66.5% vs. 91.6%) in similar synthetic procedures?

  • Methodological Answer : Differences arise from:

  • Reagent Addition Order : Slow addition of dimethylamine/formaldehyde at 0–5°C minimizes exothermic side reactions .
  • Workup Protocols : Alkaline pH adjustment (pH 8.0–8.5) during aqueous extraction improves precipitate purity .
  • Scaling Effects : Larger batches may require extended stirring times or gradient cooling to maintain reproducibility.

Biological Evaluation

Q. What experimental protocols are used to assess antimicrobial activity of derivatives?

  • Methodological Answer :

  • Broth Microdilution : Minimum inhibitory concentrations (MICs) are determined against Gram-positive/negative strains.
  • Schiff Base Screening : Derivatives are tested at 0.01–1.0 mM concentrations in agar diffusion assays, with glacial acetic acid as a reaction catalyst .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.